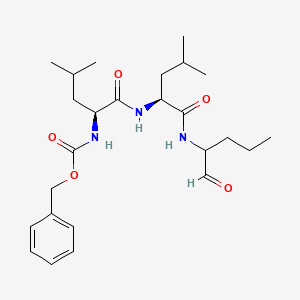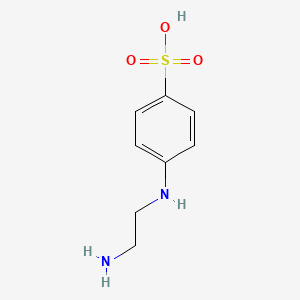
4-((2-Aminoethyl)amino)benzenesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2-Aminoethyl)amino)benzenesulfonic acid is an organic compound with the molecular formula C8H12N2O3S It is characterized by the presence of an aminoethyl group attached to a benzenesulfonic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
-
Direct Amination: : One common method to synthesize 4-((2-Aminoethyl)amino)benzenesulfonic acid involves the direct amination of benzenesulfonic acid derivatives. This process typically uses ethylenediamine as the aminating agent under controlled temperature and pH conditions to ensure selective substitution at the desired position.
-
Reductive Amination: : Another approach is the reductive amination of 4-nitrobenzenesulfonic acid
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process typically involves:
High-pressure reactors: to facilitate the amination reactions.
Catalysts: to enhance reaction rates and selectivity.
Purification steps: such as crystallization and recrystallization to obtain the final product with high purity.
化学反应分析
Types of Reactions
-
Oxidation: : 4-((2-Aminoethyl)amino)benzenesulfonic acid can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfonic acid derivatives with different oxidation states.
-
Reduction: : The compound can be reduced using agents such as sodium borohydride, leading to the formation of amine derivatives.
-
Substitution: : It can participate in nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, alcohols, and thiols.
Major Products Formed
Oxidation Products: Sulfonic acid derivatives with different oxidation states.
Reduction Products: Amine derivatives.
Substitution Products: Compounds with different nucleophilic groups replacing the aminoethyl group.
科学研究应用
Chemistry
In chemistry, 4-((2-Aminoethyl)amino)benzenesulfonic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used as a reagent for the modification of proteins and peptides. It can be used to introduce sulfonic acid groups into biomolecules, which can alter their properties and functions.
Medicine
In medicine, this compound derivatives are explored for their potential therapeutic properties. They are investigated for their ability to interact with biological targets such as enzymes and receptors, which can lead to the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of a wide range of products.
作用机制
The mechanism by which 4-((2-Aminoethyl)amino)benzenesulfonic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The sulfonic acid group can also participate in ionic interactions, further modulating the compound’s effects.
相似化合物的比较
Similar Compounds
4-Aminobenzenesulfonic acid: Lacks the aminoethyl group, making it less versatile in certain chemical reactions.
4-(2-Aminoethyl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonic acid group, leading to different chemical properties and reactivity.
4-(2-Aminoethyl)benzenesulfonyl fluoride: Contains a sulfonyl fluoride group, making it a potent inhibitor of serine proteases.
Uniqueness
4-((2-Aminoethyl)amino)benzenesulfonic acid is unique due to the presence of both an aminoethyl group and a sulfonic acid group. This combination allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
4-(2-aminoethylamino)benzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c9-5-6-10-7-1-3-8(4-2-7)14(11,12)13/h1-4,10H,5-6,9H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYDRTAEBNLGKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCN)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
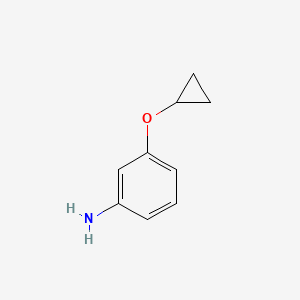
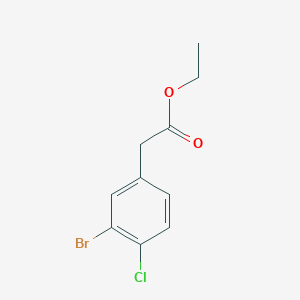
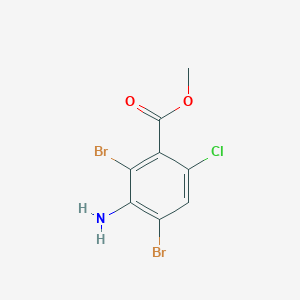
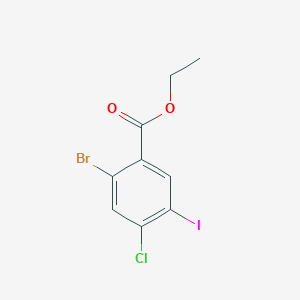
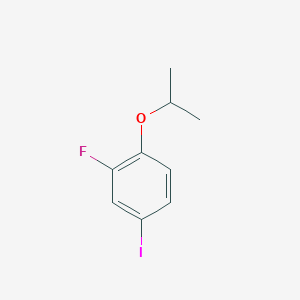
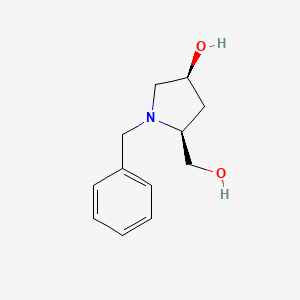





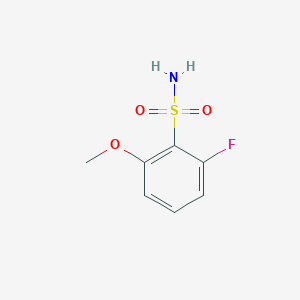
![N-hydroxy-N-[methyl-[6-(methylamino)hexyl]amino]nitrous amide](/img/structure/B7880857.png)
